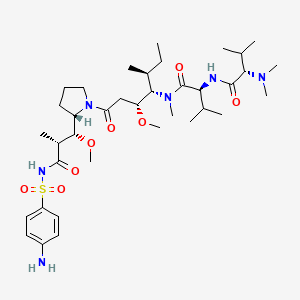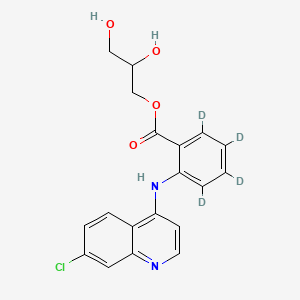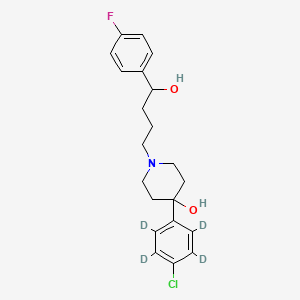
Reduced Haloperidol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Reduced Haloperidol in biological samples. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during mass spectrometric analysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol-d4 at the benzylic ketone to form the alcohol metabolite. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the ketone group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry is common in verifying the product’s integrity .
化学反応の分析
Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the ketone form using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can lead to the formation of secondary alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Haloperidol-d4.
Reduction: Secondary alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Reduced Haloperidol-d4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometric analysis to quantify Reduced Haloperidol in complex mixtures.
Biology: In studies involving the metabolism and pharmacokinetics of Haloperidol and its metabolites.
Medicine: To investigate the therapeutic and side effects of Haloperidol and its metabolites in clinical settings.
Industry: In the development and quality control of pharmaceutical formulations containing Haloperidol
作用機序
Reduced Haloperidol-d4, like its non-labeled counterpart, exerts its effects primarily through the antagonism of dopamine D2 receptors. This action leads to a decrease in dopaminergic neurotransmission, which is beneficial in treating conditions such as schizophrenia. The compound also interacts with other receptors, including dopamine D3 and D4, alpha-adrenergic receptors, and serotonin receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Haloperidol: The parent compound, primarily used as an antipsychotic.
Reduced Haloperidol: The non-labeled form of Reduced Haloperidol-d4.
Deuterated Haloperidol: Another deuterium-labeled derivative used for similar purposes.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometric analysis by allowing precise quantification and differentiation from non-labeled compounds. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
特性
分子式 |
C21H25ClFNO2 |
|---|---|
分子量 |
381.9 g/mol |
IUPAC名 |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
InChIキー |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)O)O)[2H])[2H])Cl)[2H] |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


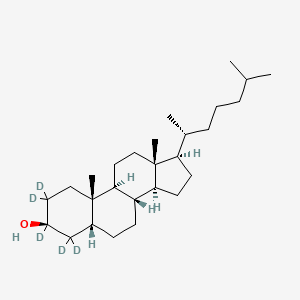
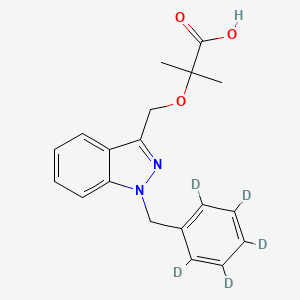

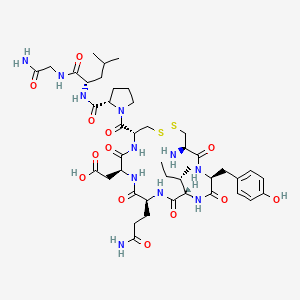

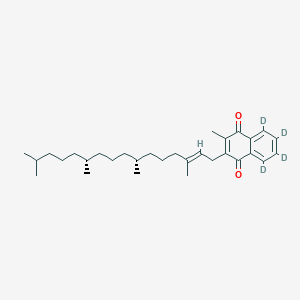
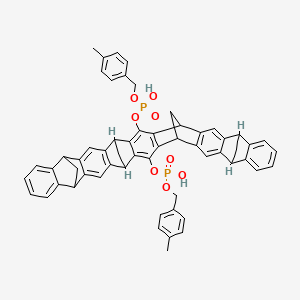
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
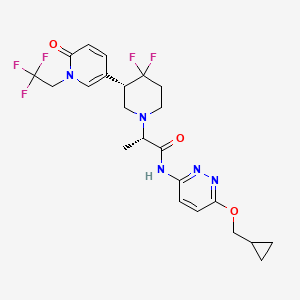
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
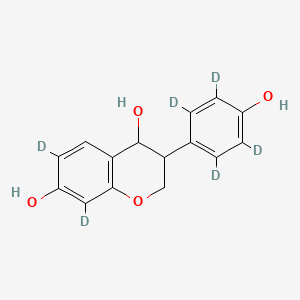
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
